molecular formula C19H15N5O3S B2357192 2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 1903425-90-0

2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

Cat. No. B2357192
CAS RN: 1903425-90-0
M. Wt: 393.42
InChI Key: WJAGNQORBBLVLX-UHFFFAOYSA-N
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Description

The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide” is a complex organic molecule. It has been mentioned in the context of various studies, including those related to its synthesis and potential biological activities .

Scientific Research Applications

Synthesis and Bioactivity

Several studies have focused on the synthesis of novel heterocyclic compounds incorporating thiophene and related moieties, demonstrating their potential in various bioactive applications. For example, Fadda et al. (2017) explored the synthesis of innovative heterocycles incorporating a thiadiazole moiety, evaluating their insecticidal activity against Spodoptera littoralis, a common agricultural pest. The study highlighted the versatility of heterocyclic chemistry in addressing pest control challenges (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Antimicrobial and Antioxidant Activities

Research by Flefel et al. (2018) involved the synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, showing moderate to good antimicrobial and antioxidant activities. This study emphasizes the compound's potential in developing new therapeutic agents with antimicrobial properties (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Molecular Docking and In Vitro Screening

Another area of interest is the application of molecular docking and in vitro screening techniques to evaluate the bioactivity of synthesized compounds. For instance, Shiradkar and Kale (2006) investigated condensed bridgehead nitrogen heterocyclic systems, including triazolo[3,4-b][1,3,4]thiadiazoles, for their antibacterial, antifungal, and antitubercular activities. This research demonstrates the potential of heterocyclic compounds in developing new treatments for infectious diseases (Shiradkar & Kale, 2006).

Structure Analysis and Theoretical Calculations

Sallam et al. (2021) focused on the synthesis of pyridazine analogs, including detailed structure analysis and density functional theory (DFT) calculations. The study offers insights into the compound's molecular structure and interaction energies, contributing to the understanding of its pharmacological potential (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3S/c25-19(8-12-1-3-15-16(7-12)27-11-26-15)20-9-18-22-21-17-4-2-14(23-24(17)18)13-5-6-28-10-13/h1-7,10H,8-9,11H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAGNQORBBLVLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

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